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molecular formula C14H14O2 B160637 4,4'-Bis(hydroxymethyl)biphenyl CAS No. 1667-12-5

4,4'-Bis(hydroxymethyl)biphenyl

Cat. No. B160637
M. Wt: 214.26 g/mol
InChI Key: SFHGONLFTNHXDX-UHFFFAOYSA-N
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Patent
US04172858

Procedure details

0.1 moles 4,4'bis(acetoxymethyl)biphenyl (prepared by method C above), 0.4 mole sodium hydroxide as 23 percent aqueous solution and 50 mls ethanol were refluxed for 3 hours with stirring. The reaction mixture was filtered and the precipitate washed with water and dried to yield 0.08 moles product=80 percent of theory. m.p. 195°-97° C.
Name
4,4'bis(acetoxymethyl)biphenyl
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([CH2:18][O:19]C(=O)C)=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)(=O)C.[OH-].[Na+]>C(O)C>[OH:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([CH2:18][OH:19])=[CH:14][CH:13]=2)=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
4,4'bis(acetoxymethyl)biphenyl
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC=C(C=C1)C1=CC=C(C=C1)COC(C)=O
Name
Quantity
0.4 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)C1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mol
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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